molecular formula C9H11NO3 B1455762 methyl N-[4-(hydroxymethyl)phenyl]carbamate CAS No. 1341397-27-0

methyl N-[4-(hydroxymethyl)phenyl]carbamate

Cat. No. B1455762
M. Wt: 181.19 g/mol
InChI Key: UHCHIYYHZLRBBK-UHFFFAOYSA-N
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Description

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a chemical compound with the molecular formula C9H11NO3 . It is also known as Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, methyl ester .


Synthesis Analysis

The synthesis of methyl N-[4-(hydroxymethyl)phenyl]carbamate can be achieved through various methods. One such method involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation .


Molecular Structure Analysis

The InChI code for methyl N-[4-(hydroxymethyl)phenyl]carbamate is 1S/C9H11NO3/c1-13-9(12)10-8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12) .


Chemical Reactions Analysis

Methyl N-[4-(hydroxymethyl)phenyl]carbamate can undergo various chemical reactions. For instance, it can participate in tin-catalyzed transcarbamoylation of primary and secondary alcohols . It can also react with phenyl carbamate in the presence of indium triflate to form primary carbamates .


Physical And Chemical Properties Analysis

Methyl N-[4-(hydroxymethyl)phenyl]carbamate has a molecular weight of 181.19 . It has a boiling point of 252.2±23.0 C at 760 mmHg and a melting point of 118 C .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a compound of interest in the field of medicinal chemistry and organic synthesis. Its derivatives and related compounds have been synthesized and evaluated for various applications, including antineoplastic activities and as intermediates in the synthesis of more complex molecules. For example, a study focused on the synthesis of bis(hydroxymethyl)-substituted heterocycles, which were then converted into bis(methylcarbamate) derivatives. These compounds were evaluated for their antileukemic activity, although none showed significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).

Biological and Nonbiological Modifications

Carbamate compounds, including methyl N-[4-(hydroxymethyl)phenyl]carbamate, undergo various modifications in biological systems. These modifications include hydrolysis, oxidation, dealkylation, and conjugation, leading to the formation of metabolites that can be conjugated, stored, or excreted by the organism. For instance, carbaryl, a related compound, is hydroxylated to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl in biological systems. These modifications are crucial for understanding the metabolism and environmental fate of carbamate compounds (Knaak Jb, 1971).

Catalysis and Green Chemistry

In the context of green chemistry, methyl N-[4-(hydroxymethyl)phenyl]carbamate and its derivatives are explored as intermediates for the synthesis of industrially significant chemicals. For example, methyl N-phenyl carbamate, a related compound, has been synthesized from aniline using green and efficient carbonylating agents, offering an alternative route to traditional methods that require more hazardous chemicals. This approach is part of a broader effort to develop more sustainable chemical processes (Yalfani et al., 2015).

Safety And Hazards

The safety information for methyl N-[4-(hydroxymethyl)phenyl]carbamate indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

methyl N-[4-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)10-8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCHIYYHZLRBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[4-(hydroxymethyl)phenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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